molecular formula C14H16N2 B8686256 4-(Piperidin-4-yl)quinoline

4-(Piperidin-4-yl)quinoline

Cat. No.: B8686256
M. Wt: 212.29 g/mol
InChI Key: NIEOHKIPLZAOFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Piperidin-4-yl)quinoline is a useful research compound. Its molecular formula is C14H16N2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

While "4-(Piperidin-4-yl)quinoline" itself is not directly discussed in the provided search results, the information available focuses on related compounds and their applications, particularly concerning anticancer activity and drug design. This information can be extrapolated to understand potential applications of "this compound" due to its structural similarities to the studied compounds.

Scientific Research Applications

Anticancer Activity: Research has explored 4-aminoquinoline derivatives for their potential as anticancer agents . These studies often involve synthesizing analogs with variations on the quinoline structure to enhance their efficacy and tumor selectivity . The core concept involves a hybrid pharmacophore approach, combining the 4-aminoquinoline scaffold with other active moieties .

  • 4-Piperazinylquinoline System: This system may have potent anticancer activity with higher tumor selectivity . Further analysis showed that more potent antigrowth or cell-killing effects on cancer cells, compared to non-cancer cells, could be achieved when the 7th position with a -Cl or CF3 group of the 4-(quinolin-4-yl)piperazin-1-yl ring system merged with potential pharmacophore groups .
  • Hybrid Compounds: Combining the isatin ring system with the benzothiazole ring system can result in compounds with stronger antigrowth or cell-killing activity on breast cancer cells compared to non-cancer breast cells .

Drug Design and Synthesis: The broader application of quinoline derivatives in medicinal chemistry highlights their significance as building blocks for drug design .

  • Chiral Piperidine Scaffolds: These scaffolds are common cores of many active pharmaceuticals. Introducing chiral piperidine scaffolds can positively affect physicochemical properties, potency, selectivity, and pharmacokinetic profiles .
  • Physicochemical Properties: Piperidine rings have both hydrophilic and lipophilic properties, which can be modulated by introducing hydrophilic or lipophilic groups, or by changing charge states and their spatial configurations .

Specific Examples & Case Studies:

  • 4-Aminoquinoline-Derived Sulfonyl Analogs: Thirty-six of these analogs were synthesized using a hybrid pharmacophore approach, and their cytotoxicity was tested on three breast tumor cell lines (MDA-MB231, MDA-MB468, and MCF7) and two non-cancer breast epithelial cell lines (184B5 and MCF10A) .
  • Compound 13: A specific 4-aminoquinoline derivative, was further examined to understand its molecular mechanisms and effects on other cancer cells using the NCI-60 cancer panel .
  • DHODH Inhibitors: 4-Quinoline compounds that act as dihydroorotate dehydrogenase (DHODH) inhibitors have shown promise in inducing differentiation in vivo, suggesting their potential in targeted therapy for acute myelogenous leukemia .

Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

4-piperidin-4-ylquinoline

InChI

InChI=1S/C14H16N2/c1-2-4-14-13(3-1)12(7-10-16-14)11-5-8-15-9-6-11/h1-4,7,10-11,15H,5-6,8-9H2

InChI Key

NIEOHKIPLZAOFU-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC=NC3=CC=CC=C23

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1.03 M LiHMDS/THF (11.5 mL, 11.8 mmol) was treated dropwise with a solution of piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester (2.79 g, 10.9 mmol) (WO 2003064413) in THF (6 mL) over 5 min at 0° C. with stirring under argon. After stirring 30 min at 0° C., the dark yellow homogeneous solution was treated dropwise with a solution of 4-chloroquinoline (1.615 g, 9.88 mmol) in THF (5 mL) over 1-2 min at 0° C. with stirring. The ice bath was then removed and the reaction was stirred at rt overnight, then refluxed for two hours. After cooling to rt, 1 M KOH (aq) (44 mL, 44 mmol) was added and the reaction refluxed for 30 min. Dioxane (22 mL) was added to the bilayer, and the reaction was refluxed an additional 30 min. After cooling to rt, the bilayer was treated dropwise with 12 N HCl (7.4 mL, 89 mmol HCl) (Caution: exotherm) and then refluxed for 30 min under air. The light amber bilayer was allowed to cool to rt, made basic by the addition of 2.5 M NaOH (50 mL), and extracted with DCM (1×50 mL) and 4:1 DCM/MeOH (1×50 mL). The organic layers were combined, dried (Na2SO4), and concentrated to give a residue that was shown by LC/MS to contain the title compound as a minor component and the ethyl ester intermediate as the major component. The ethyl ester intermediate was stirred with KOH pellets (2.4 g, 37 mmol) in MeOH (10 mL) at 100° C. (oil bath) for 3 h, allowed to cool to rt, treated cautiously with 6 M HCl (aq) (10 mL) and water (10 mL), and stirred at 100° C. for 20 min. After cooling to rt, the homogeneous solution was brought to pH >12 with 2.5 M NaOH and extracted with 9:1 DCM/MeOH (2×50 mL). The organic layers were combined, dried (Na2SO4), and concentrated under reduced pressure. Flash chromatography (85:15 DCM/MeOH saturated with NH3) afforded the title compound as a white semisolid (702 mg, 34%). 1H-NMR (300 MHz, CDCl3) δ 8.86 (d, 1H), 8.11 (m, 2H), 7.70 (m, 1H), 7.56 (m, 1H), 7.30 (d, 1H), 3.46 (tt, 1H), 3.27 (m, 2H), 2.91 (td, 2H), 2.02-1.92 (m, 2H), 1.87 (br s, 1H), 1.85-1.69 (m, 2H). LC/MS (ESI): calcd mass 212.1, found 213.1 (MH)+.
Name
LiHMDS THF
Quantity
11.5 mL
Type
reactant
Reaction Step One
Quantity
2.79 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.615 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
44 mL
Type
reactant
Reaction Step Three
Name
Quantity
7.4 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
reactant
Reaction Step Five
Quantity
22 mL
Type
solvent
Reaction Step Six

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